molecular formula C10H19NO2 B3029698 (R)-Methyl 2-(cyclopentylamino)butanoate CAS No. 755039-52-2

(R)-Methyl 2-(cyclopentylamino)butanoate

Cat. No. B3029698
M. Wt: 185.26
InChI Key: BOTKCVUBIOIUFR-SECBINFHSA-N
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Description

Synthesis Analysis

“®-Methyl 2-(cyclopentylamino)butanoate” plays a crucial role in enantioselective synthesis. It is used as a building block in the preparation of various enantiomerically pure compounds. For instance, in the catalytic enantioselective total synthesis of (+)-torrubiellone C, silyl-protected ®-methyl 2-(hydroxymethyl)butanoate was obtained through an enantioselective Ir-catalyzed hydrogenation.


Molecular Structure Analysis

The molecular formula of “®-Methyl 2-(cyclopentylamino)butanoate” is C10H19NO2 . The molecular weight is 185.26 . The InChI Key is BOTKCVUBIOIUFR-SECBINFHSA-N.


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Methyl 2-(cyclopentylamino)butanoate” include a molecular weight of 185.26 . The compound should be stored sealed in dry conditions at 2-8°C . Unfortunately, the boiling point, density, and melting point are not specified .

Scientific Research Applications

Enantioselective Synthesis

(R)-Methyl 2-(cyclopentylamino)butanoate plays a crucial role in enantioselective synthesis. It is used as a building block in the preparation of various enantiomerically pure compounds. For instance, in the catalytic enantioselective total synthesis of (+)-torrubiellone C, silyl-protected (R)-methyl 2-(hydroxymethyl)butanoate was obtained through an enantioselective Ir-catalyzed hydrogenation (Jessen, Schumacher, Schmid, Pfaltz, & Gademann, 2011).

Biotransformation

This compound is also significant in biotransformation processes. Ernst et al. (2005) developed a whole-cell biotransformation system for reducing prochiral carbonyl compounds to chiral hydroxy acid derivatives, such as methyl (R)-3-hydroxy butanoate. This process involves a recombinant oxidation/reduction cycle in Escherichia coli (Ernst, Kaup, Müller, Bringer-Meyer, & Sahm, 2005).

properties

IUPAC Name

methyl (2R)-2-(cyclopentylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-9(10(12)13-2)11-8-6-4-5-7-8/h8-9,11H,3-7H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTKCVUBIOIUFR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724186
Record name Methyl (2R)-2-(cyclopentylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-(cyclopentylamino)butanoate

CAS RN

755039-52-2
Record name Methyl (2R)-2-(cyclopentylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Chen, Y Wang, Z Gao, S Wang, J Liu, X Cui… - New Journal of …, 2022 - pubs.rsc.org
The simultaneous inhibition of PLK1 and BRD4 by a single molecule could lead to the development of an effective therapeutic strategy for a variety of diseases in which PLK1 and …
Number of citations: 2 pubs.rsc.org
E Watts, D Heidenreich, E Tucker, M Raab… - Journal of Medicinal …, 2019 - ACS Publications
Concomitant inhibition of anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) is a potential therapeutic strategy for targeting two key oncogenic drivers that co-segregate in …
Number of citations: 55 pubs.acs.org

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